molecular formula C27H34NO3P B14315116 Nonyl(triphenyl)phosphanium nitrate CAS No. 111922-66-8

Nonyl(triphenyl)phosphanium nitrate

Cat. No.: B14315116
CAS No.: 111922-66-8
M. Wt: 451.5 g/mol
InChI Key: MESIPCCTXIJNFW-UHFFFAOYSA-N
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Description

Nonyl(triphenyl)phosphanium nitrate is a quaternary phosphonium salt, characterized by the presence of a nonyl group attached to a triphenylphosphine moiety, with nitrate as the counterion. This compound is part of a broader class of organophosphorus compounds known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nonyl(triphenyl)phosphanium nitrate typically involves the quaternization of triphenylphosphine with a nonyl halide, followed by the metathesis reaction with a nitrate salt. The general reaction can be represented as: [ \text{PPh}_3 + \text{NonylX} \rightarrow \text{NonylPPh}_3^+ \text{X}^- ] [ \text{NonylPPh}_3^+ \text{X}^- + \text{AgNO}_3 \rightarrow \text{NonylPPh}_3^+ \text{NO}_3^- + \text{AgX} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonyl(triphenyl)phosphanium nitrate undergoes various chemical reactions, including:

    Oxidation: The phosphonium center can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The nonyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Nonyl(triphenyl)phosphine oxide.

    Reduction: Triphenylphosphine and nonyl alcohol.

    Substitution: Various substituted phosphonium salts depending on the substituent introduced.

Scientific Research Applications

Nonyl(triphenyl)phosphanium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Nonyl(triphenyl)phosphanium nitrate involves its ability to act as a nucleophilic catalyst, facilitating various organic transformations. The phosphonium center can stabilize transition states and intermediates, thereby lowering the activation energy of reactions. The nonyl group provides hydrophobic interactions, enhancing the solubility and reactivity of the compound in organic solvents.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand in catalysis and organic synthesis.

    Tetrabutylphosphonium Nitrate: Another quaternary phosphonium salt with similar applications but different alkyl groups.

    Hexadecyl(triphenyl)phosphanium Bromide: A similar compound with a longer alkyl chain, used in surfactant and material science applications.

Uniqueness: Nonyl(triphenyl)phosphanium nitrate is unique due to its specific combination of a nonyl group and triphenylphosphine moiety, providing a balance of hydrophobicity and reactivity. This makes it particularly effective in phase-transfer catalysis and other applications where both solubility and reactivity are crucial.

Properties

111922-66-8

Molecular Formula

C27H34NO3P

Molecular Weight

451.5 g/mol

IUPAC Name

nonyl(triphenyl)phosphanium;nitrate

InChI

InChI=1S/C27H34P.NO3/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;2-1(3)4/h8-16,18-23H,2-7,17,24H2,1H3;/q+1;-1

InChI Key

MESIPCCTXIJNFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-]

Origin of Product

United States

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